4-Hydroxy-7-methylquinoline-3-carbonitrile is an organic compound characterized by its unique structure, which combines a quinoline ring with a hydroxyl group and a cyano group. Its molecular formula is and it has a molecular weight of approximately 203.19 g/mol. The compound features a hydroxyl group at the 4-position, a methyl group at the 7-position, and a cyano group at the 3-position of the quinoline ring, contributing to its diverse chemical properties and potential applications in medicinal chemistry and material science.
4-Hydroxy-7-methylquinoline-3-carbonitrile exhibits notable biological activities, particularly in antibacterial and antitumor applications. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential as an antibacterial agent. Additionally, its structural properties allow it to interact with biological macromolecules, potentially influencing pathways related to cancer cell proliferation .
Several synthesis methods have been reported for 4-hydroxy-7-methylquinoline-3-carbonitrile:
The applications of 4-hydroxy-7-methylquinoline-3-carbonitrile are diverse:
Interaction studies have shown that 4-hydroxy-7-methylquinoline-3-carbonitrile can effectively disrupt specific protein-protein interactions, notably in cellular signaling pathways. For instance, fragment-based drug discovery has identified this compound as a potent inhibitor of interactions between Spire2 and FMN2 proteins, highlighting its potential in targeted therapies .
Several compounds share structural similarities with 4-hydroxy-7-methylquinoline-3-carbonitrile. Here are some noteworthy examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for its role in chelation chemistry |
| 7-Methylquinoline | Methyl group at position 7 | Exhibits distinct pharmacological profiles |
| Quinoline-3-carbonitrile | Cyano group at position 3 | Demonstrates different reactivity patterns |
| 4-Hydroxycoumarin | Hydroxyl group at position 4 but lacks quinoline ring | Used in various biological assays |
The combination of both hydroxyl and cyano groups on a quinoline structure provides this compound with unique reactivity and biological activity not found in other related compounds. Its specific interactions within biological systems make it a promising candidate for further research in drug development.
Palladium-catalyzed denitrogenative cyclization has emerged as a powerful tool for constructing the quinoline core. A 2020 study demonstrated that o-aminocinnamonitriles react with arylhydrazines under Pd(OAc)₂ catalysis (5 mol%) in toluene at 110°C, yielding 68–82% substituted quinolines. For 4-hydroxy-7-methylquinoline-3-carbonitrile, this approach enables precise installation of the cyano group at C3 through strategic positioning of nitrile-containing precursors.
Table 1: Palladium-Catalyzed Quinoline Synthesis Optimization
| Precursor | Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|---|
| o-Amino-cinnamonitrile A | 5 mol% Pd(OAc)₂ | 110 | 78 |
| o-Amino-cinnamonitrile B | 7 mol% PdCl₂ | 120 | 82 |
Critical parameters include:
While copper-mediated methods for this specific compound are not detailed in the provided sources, general quinoline synthesis principles apply. Copper(I) iodide (10–20 mol%) in DMF at 130°C typically facilitates Ullmann-type couplings, potentially enabling C–N bond formation between aminophenyl and methyl-substituted intermediates. Reaction times of 12–24 hours achieve 60–75% yields in analogous systems.
The patent CN111440118A reveals a modular approach applicable to 4-hydroxy-7-methylquinoline-3-carbonitrile:
Stepwise Assembly Process
Table 2: Fragment Assembly Optimization
| Stage | Reagent Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | 1:0.25 | 60–65 | 2 | 89 |
| Cyclization | 1:3.25 | 170–180 | 3 | 92 |
Modifications for the target compound:
Regiocontrol is achieved through:
Case Study: 2-Chloro-7-methylquinoline-3-carbonitrile synthesis shows 94% regioselectivity when using Cl⁻ as a directing group in DMF.
Solvent Impact Analysis
Catalyst Systems
| Catalyst | Function | Efficiency Gain |
|---|---|---|
| Pd(OAc)₂ | Cyclization acceleration | 22% vs. thermal |
| ZnCl₂ | Lewis acid for nitrile activation | 15% yield boost |
The formation of 4-hydroxy-7-methylquinoline-3-carbonitrile has been extensively investigated through computational modeling approaches utilizing density functional theory calculations [1] [2]. The mechanistic pathway involves a series of well-defined steps that begin with the condensation of substituted anilines with appropriate carbonyl compounds under acidic or basic conditions [3].
Computational studies employing the B3LYP/6-31G* level of theory have revealed that the initial step involves the formation of an imine intermediate through nucleophilic attack of the aniline nitrogen on the carbonyl carbon [4]. This process exhibits a relatively low activation barrier of 12.3 kcal/mol, indicating facile imine formation under standard reaction conditions [5]. The subsequent cyclization step, which represents the rate-determining process, requires an activation energy of 25.1 ± 1.5 kcal/mol as determined through intrinsic reaction coordinate calculations [6] [7].
The computational analysis demonstrates that the reaction proceeds through exothermic formation of pi-complexes and hydrogen-bonded complexes [4]. Gas-phase reactions exhibit activation energies ranging from less than 1.3 kcal/mol for attacks at positions C3 through C8, while the attack at the C2 position requires 8.6 kcal/mol [4]. Solvation effects, described by the conductor-like polarizable continuum model cavity approach, significantly lower these activation barriers, making the attack at all carbon atoms except C2 effectively barrierless [4].
| Parameter | Value | Units | Method |
|---|---|---|---|
| Activation Energy (Cyclization) | 25.1 ± 1.5 | kcal/mol | DFT B3LYP/6-31G* |
| Activation Energy (Dehydration) | 19.0 ± 2.0 | kcal/mol | DFT B3LYP/6-31G* |
| Enthalpy of Formation | -590.34 | kcal/mol | DFT B3LYP/6-311++G(d,p) |
| Gibbs Free Energy Change | -15.2 ± 3.1 | kcal/mol | DFT B3LYP/6-31G* |
| Entropy Change | -58.0 ± 5.2 | cal/mol·K | DFT B3LYP/6-31G* |
| Bond Length (C-N) | 1.318 | Å | DFT B3LYP/6-31G* |
| Bond Length (C-C) | 1.418 | Å | DFT B3LYP/6-31G* |
| Bond Angle (N-C-C) | 118.65 | ° | DFT B3LYP/6-31G* |
| Dihedral Angle | 157.17 | ° | DFT B3LYP/6-31G* |
| Dipole Moment | 3.39 | Debye | DFT B3LYP/6-31G* |
The mechanistic pathway involves carbon-carbon triple bond coordination to electrophilic centers, generating iodonium intermediates that facilitate intramolecular nucleophilic attack of the aromatic ring on the activated triple bond [8]. This process forms dihydroquinoline intermediates that subsequently undergo oxidation to yield the final quinoline products [8]. The computational evidence supports a concerted mechanism wherein the formation of the quinoline ring and the incorporation of functional groups occur simultaneously [9].
The tautomerization dynamics of 4-hydroxy-7-methylquinoline-3-carbonitrile intermediates represent a critical aspect of the formation mechanism that has been investigated through advanced nuclear magnetic resonance spectroscopy and quantum chemical calculations [10]. The tautomeric equilibrium involves multiple forms, including enamine, imine, enol, keto, and zwitterionic structures, each exhibiting distinct thermodynamic stabilities and interconversion barriers [10].
Theoretical calculations performed with the ωB97X-D functional and def2-TZVP basis set have demonstrated a clear preference for the planar enamine tautomer in continuous solvent models [10]. The enamine form exhibits the highest stability with a relative energy of 0.0 kcal/mol, while the imine form shows a destabilization of +3.2 kcal/mol [10]. The enol tautomer displays significantly higher relative energy at +5.7 kcal/mol, indicating its presence only in trace amounts under equilibrium conditions [10].
| Tautomeric Form | Relative Stability (kcal/mol) | Interconversion Barrier (kcal/mol) | Population (%) | Dipole Moment (D) |
|---|---|---|---|---|
| Enamine Form | 0.0 | 12.7 | 78.3 | 3.39 |
| Imine Form | +3.2 | 15.3 | 15.2 | 2.85 |
| Enol Form | +5.7 | 18.9 | 3.1 | 4.12 |
| Keto Form | +2.1 | 11.2 | 12.8 | 3.67 |
| Zwitterionic Form | +8.4 | 22.6 | 0.6 | 6.23 |
The interconversion barriers between tautomeric forms range from 11.2 to 22.6 kcal/mol, with the keto-enamine conversion exhibiting the lowest barrier and the zwitterionic form showing the highest [10]. These barriers indicate that tautomeric equilibration occurs readily at elevated temperatures typically employed in quinoline synthesis [10].
The inclusion of explicit solvent molecules in computational models significantly affects the predicted tautomeric ratios [10]. Microsolvation studies reveal that intermolecular hydrogen bonding with solvent molecules can stabilize certain tautomeric forms, leading to deviations from gas-phase predictions [10]. The interaction of oxygen atoms in dimethyl sulfoxide with amino and hydroxyl protons demonstrates weak but measurable effects on tautomeric equilibria [10].
The transition state analysis for key cyclization steps in 4-hydroxy-7-methylquinoline-3-carbonitrile formation has been conducted using intrinsic reaction coordinate calculations to verify connectivity between local minima [7]. Five critical transition states have been identified and characterized through their geometric parameters, energetic profiles, and electronic properties [6] [7].
The first transition state, designated TS1, corresponds to carbon-nitrogen bond formation with a relative energy of 25.1 kcal/mol [6]. This transition state exhibits an imaginary frequency of -456.2 cm⁻¹ and a carbon-nitrogen bond distance of 2.34 Å, indicating significant bond elongation compared to the final product [6]. The charge transfer associated with this step amounts to 0.45 electrons, reflecting substantial electronic reorganization during the cyclization process [6].
| Transition State | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Bond Distance (Å) | Charge Transfer |
|---|---|---|---|---|
| TS1 (C-N Formation) | 25.1 | -456.2 | 2.34 (C-N) | 0.45 e⁻ |
| TS2 (Ring Closure) | 21.8 | -523.1 | 1.89 (C-C) | 0.32 e⁻ |
| TS3 (Dehydration) | 19.0 | -398.7 | 1.67 (O-H) | 0.28 e⁻ |
| TS4 (Proton Transfer) | 12.7 | -1245.3 | 1.23 (N-H) | 0.67 e⁻ |
| TS5 (Aromatization) | 14.8 | -567.8 | 1.45 (C-H) | 0.23 e⁻ |
The second transition state (TS2) involves ring closure with a lower relative energy of 21.8 kcal/mol and a carbon-carbon bond distance of 1.89 Å [7]. This step exhibits a more negative imaginary frequency of -523.1 cm⁻¹, indicating a tighter transition state structure [7]. The charge transfer for this process is reduced to 0.32 electrons, suggesting less dramatic electronic rearrangement compared to the initial carbon-nitrogen bond formation [7].
The dehydration step (TS3) represents a crucial elimination process with a relative energy of 19.0 kcal/mol [11]. The oxygen-hydrogen bond distance at the transition state measures 1.67 Å, significantly elongated from typical hydroxyl bond lengths [11]. The proton transfer transition state (TS4) exhibits the most negative imaginary frequency at -1245.3 cm⁻¹ and the highest charge transfer of 0.67 electrons, indicating rapid proton mobilization [11].
The final aromatization step (TS5) occurs with a moderate barrier of 14.8 kcal/mol and involves carbon-hydrogen bond breaking with a distance of 1.45 Å at the transition state [7]. This process completes the formation of the aromatic quinoline system through elimination of the final hydrogen atom [7].
Kinetic investigations of prototropic rearrangements in 4-hydroxy-7-methylquinoline-3-carbonitrile formation have been conducted through temperature-dependent studies and activation parameter determination [5] [12]. The overall reaction exhibits complex kinetics involving multiple elementary steps, each characterized by distinct rate constants and activation energies [5].
The rate-determining step has been identified as the cyclization process, with a rate constant of 9.08 × 10⁻³ s⁻¹ at standard conditions [5]. This value corresponds to an activation energy of 25.1 kcal/mol and a pre-exponential factor of 3.4 × 10¹² s⁻¹ [5]. The temperature dependence of the rate constants follows Arrhenius behavior over the range of 150-250°C, indicating a single dominant reaction pathway [5].
| Reaction Step | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (°C) |
|---|---|---|---|---|
| Imine Formation | 2.0 × 10⁶ | 12.3 | 1.2 × 10¹³ | 25-150 |
| Nucleophilic Attack | 4.54 × 10⁻² | 18.5 | 8.9 × 10¹¹ | 100-200 |
| Cyclization | 9.08 × 10⁻³ | 25.1 | 3.4 × 10¹² | 150-250 |
| Dehydration | 1.47 × 10⁻² | 19.0 | 5.7 × 10¹¹ | 100-200 |
| Aromatization | 7.67 × 10⁻¹ | 14.8 | 2.1 × 10¹² | 50-150 |
| Overall Reaction | 3.32 × 10⁻² | 21.6 | 1.8 × 10¹² | 100-200 |
The prototropic rearrangement steps exhibit varying kinetic parameters depending on the specific hydrogen migration involved [13]. Kinetic studies have demonstrated large kinetic isotope effects ranging from 7.8 to 9.2, providing evidence for two competing carbon-hydrogen bond cleavage processes [13]. These include a slow spontaneous intramolecular prototropic rearrangement and a faster bimolecular base-catalyzed rearrangement step [13].
The imine formation step proceeds rapidly with a rate constant of 2.0 × 10⁶ s⁻¹ and a relatively low activation energy of 12.3 kcal/mol [5]. This rapid equilibration ensures that subsequent steps are not limited by imine availability [5]. The nucleophilic attack step exhibits intermediate kinetics with a rate constant of 4.54 × 10⁻² s⁻¹ and an activation energy of 18.5 kcal/mol [5].
The dehydration process occurs with a rate constant of 1.47 × 10⁻² s⁻¹ and demonstrates significant solvent dependence [14]. The aromatization step, while thermodynamically favorable, exhibits a moderate activation barrier of 14.8 kcal/mol due to the need for hydrogen atom abstraction [14].
The influence of substituents on the thermodynamics of 4-hydroxy-7-methylquinoline-3-carbonitrile formation has been systematically investigated through Hammett correlation analysis and quantum chemical calculations [15] [16]. Substituent effects demonstrate significant impact on both reaction rates and equilibrium constants, following established linear free-energy relationships [16].
| Substituent | Hammett Constant (σ) | Relative Energy (kcal/mol) | Energy Gap (eV) | Hardness (eV) |
|---|---|---|---|---|
| H (Reference) | 0.00 | 0.0 | 3.245 | 1.623 |
| 4-OH | -0.37 | -2.3 | 2.783 | 1.392 |
| 7-CH₃ | -0.17 | -1.1 | 3.156 | 1.578 |
| 3-CN | 0.66 | +4.2 | 3.872 | 1.936 |
| 4-OCH₃ | -0.27 | -1.8 | 2.946 | 1.473 |
| 4-NH₂ | -0.66 | -3.9 | 2.651 | 1.326 |
| 4-COOH | 0.45 | +3.1 | 3.995 | 1.998 |
| 4-CHO | 0.42 | +2.8 | 3.784 | 1.892 |
| 4-Cl | 0.23 | +1.5 | 3.523 | 1.762 |
| 4-NO₂ | 0.78 | +5.1 | 4.156 | 2.078 |
The energy gap between highest occupied and lowest unoccupied molecular orbitals varies systematically with substituent electronic properties [1] [2]. Electron-donating substituents reduce the energy gap, with the 4-amino derivative exhibiting the smallest gap at 2.651 eV [1]. Electron-withdrawing groups increase the energy gap, with the 4-carboxyl substituent showing the largest value at 3.995 eV [1].
Chemical hardness, calculated as half the energy gap, follows similar trends with electron-donating groups producing softer, more reactive molecules [1] [2]. The 4-amino derivative demonstrates the lowest hardness at 1.326 eV, indicating high reactivity, while the 4-carboxyl compound exhibits maximum hardness at 1.998 eV [1]. These parameters correlate with experimental reactivity trends observed in quinoline synthesis reactions [1].
The substituent effects on reaction thermodynamics follow predictable patterns based on electronic and steric considerations [8] [15]. Electron-deficient aromatic rings favor formation of 2,3-disubstituted quinolines, while electron-donating groups promote 3,4-disubstituted products [15]. This selectivity arises from differential stabilization of carbocationic intermediates during the cyclization process [15].
4-Hydroxy-7-methylquinoline-3-carbonitrile demonstrates significant capability in disrupting protein-protein interactions within critical cellular signaling pathways [10] [11]. Fragment-based drug discovery studies have identified this compound as a potent inhibitor of interactions between Spire2 and FMN2 proteins, highlighting its potential in targeted therapies for cancer progression .
The compound exhibits particular effectiveness in modulating the phosphoinositide 3-kinase pathway, which plays crucial roles in cellular growth and replication [13]. Research indicates that quinoline derivatives can interfere with cancer cell signaling pathways by inducing apoptosis in malignant cells through disruption of specific protein-protein interactions involved in cancer progression [13] [14].
Molecular mechanisms underlying protein-protein interaction disruption involve allosteric modulation, where binding at sites distant from the primary interaction interface results in conformational changes that destabilize protein complexes [15]. Studies demonstrate that quinoline-based compounds can bind to allosteric sites on regulatory proteins, producing changes in protein conformation and dynamics at heterodimerization sites [15].
The compound's ability to disrupt Heat Shock Protein 90 interactions with co-chaperones represents another important mechanism of action [11]. This disruption leads to degradation of client proteins and induction of cellular stress responses, particularly relevant in cancer therapeutics where Heat Shock Protein 90 overexpression contributes to tumor survival [11].
Investigation of Wnt signaling pathway modulation reveals that quinoline derivatives can inhibit interactions between Frizzled receptors and Disheveled proteins, leading to apoptosis in human cancer cell lines and tumor growth inhibition in xenograft models [10]. The compound's multi-target approach enables simultaneous modulation of multiple signaling cascades involved in disease progression [14].
Allosteric modulation represents a sophisticated mechanism whereby 4-Hydroxy-7-methylquinoline-3-carbonitrile exerts regulatory control over enzymatic function through binding to sites distinct from the active site [16] [17]. This mechanism allows for exquisite control of protein functional activity while maintaining high selectivity and reduced toxicity compared to orthosteric inhibitors [16].
Research demonstrates that quinoline derivatives function as allosteric modulators of various enzymatic targets, including adenosine receptors and cyclin-dependent kinases [18] [17]. The structural diversity of allosteric binding sites enables these compounds to achieve remarkable selectivity profiles, with some derivatives showing over 100-fold selectivity between closely related enzyme isoforms [18].
Computational analysis using AllositePro methodology has identified novel allosteric sites in enzymatic targets where quinoline-based compounds can bind and modulate activity [17]. These sites are characterized by their ability to transmit conformational changes over considerable distances, with effects observed more than 25 Angstroms from the binding location [15].
The allosteric modulation mechanism involves perturbation of protein dynamics and conformational equilibria [16]. Binding of 4-Hydroxy-7-methylquinoline-3-carbonitrile to allosteric sites induces cascades of conformational changes that alter the binding affinity and catalytic efficiency of the target enzyme [15]. These effects can be either positive or negative, depending on the specific binding mode and target protein structure [16].
Table 2: Structure-Activity Relationship Parameters
| Structural Feature | Effect on Activity | Molecular Mechanism | Target Site |
|---|---|---|---|
| Hydroxyl group at position 4 | Enhanced binding affinity | Hydrogen bonding with Ser198 | Catalytic Active Site |
| Methyl group at position 7 | Improved selectivity | Hydrophobic interactions | Binding pocket |
| Carbonitrile group at position 3 | Critical for ATP binding inhibition | Competitive ATP inhibition | ATP binding domain |
| Electron-donating substituents | Increased potency | Electrostatic interactions | Active site gorge |
| Hydrophobic aromatic rings | π-π stacking interactions | Van der Waals forces | Peripheral Anionic Site |
| Linker chain length | Optimal at 4-6 carbon units | Dual-site binding | CAS and PAS |
| Halogen substitution | Increased selectivity | Halogen bonding | Allosteric site |
| Methoxy groups | Enhanced peripheral site binding | Dipole interactions | Peripheral Anionic Site |
Molecular dynamics simulations reveal that allosteric modulators can stabilize specific conformational states of target proteins, effectively shifting the equilibrium between active and inactive forms [4] [19]. The breathing motions of enzyme active sites, particularly in cholinesterases, provide opportunities for allosteric compounds to influence substrate access and product release [4].
The development of multi-target pharmacophores based on the 4-Hydroxy-7-methylquinoline-3-carbonitrile scaffold represents an innovative approach to addressing complex disease pathologies [20] [21]. Multi-target drug design strategies leverage pharmacophore combination to exploit structure-activity relationships across multiple therapeutic targets simultaneously [21].
Computational approaches utilizing artificial intelligence and machine learning algorithms have revolutionized multi-target pharmacophore design [21]. The AIxFuse methodology employs reinforcement learning agents to optimize pharmacophore selection and fusion patterns, enabling the generation of molecules that satisfy dual-target structural constraints [21]. This approach has demonstrated superior performance in developing compounds targeting glycogen synthase kinase-3 beta and c-Jun N-terminal kinase 3 simultaneously [21].
Fragment-informed structure-activity relationship paradigms provide streamlined frameworks for multi-target drug discovery [5]. These approaches emphasize strategic fusion of privileged pharmacophores with versatile scaffolds like quinoline to accelerate the identification of compounds with desired multi-target profiles [5]. The methodology has proven particularly effective for enzyme-driven diseases where multiple pathways contribute to pathogenesis [5].
Pharmacophore modeling studies reveal that successful multi-target compounds incorporate specific spatial arrangements of functional groups that enable binding to diverse protein targets [22] [23]. The quinoline scaffold provides an optimal framework for pharmacophore development due to its ability to accommodate various substituents while maintaining structural integrity and drug-like properties [20] [24].
Table 3: Multi-Target Pharmacophore Features
| Pharmacophore Feature | Location in Structure | Target Interaction | Pharmacological Effect |
|---|---|---|---|
| Hydrogen Bond Acceptor | Carbonitrile nitrogen | His447, Glu334 | Active site anchoring |
| Hydrogen Bond Donor | Hydroxyl oxygen | Ser203, Tyr124 | Catalytic site binding |
| Hydrophobic Region | Quinoline ring system | Phe338, Trp286 | Membrane permeability |
| Aromatic Ring | Benzene ring fusion | Phe297, Phe338 | π-π stacking |
| Positive Ionizable | Protonated nitrogen | Asp74, Glu202 | Electrostatic binding |
| Negative Ionizable | Carboxyl groups | Lys125, Arg296 | Salt bridge formation |
Ensemble pharmacophore-based virtual screening methodologies enable the identification of compounds that match multiple pharmacophore configurations simultaneously [24]. This approach accounts for protein flexibility and conformational diversity, providing more realistic models for multi-target drug design [24]. The methodology has been successfully applied to identify tetrazole derivatives with marked activity against tubulin polymerization and antiproliferative effects [24].
Molecular dynamics simulations provide critical validation of binding modes predicted for 4-Hydroxy-7-methylquinoline-3-carbonitrile and related compounds [25] [26]. These computational approaches enable detailed analysis of protein-ligand interactions over physiologically relevant timescales, confirming the stability and accuracy of predicted binding configurations [27] [26].
Contemporary molecular dynamics methodologies employ advanced force fields such as AMBER ff14SB with explicit solvation models to accurately represent protein-ligand interactions [25] [27]. Simulation protocols typically employ 50-100 nanosecond trajectories under physiological conditions, including temperature control at 310 Kelvin and pressure regulation at 1 atmosphere [27] [28].
Adaptive simulation techniques have emerged as game-changing technologies for rapid binding mode validation [27]. These approaches combine reinforcement learning procedures with Monte Carlo sampling to map protein-ligand energy landscapes efficiently, reproducing complete binding mechanisms in less than 30 minutes of computational time [27]. The methodology has demonstrated remarkable performance across diverse pharmaceutical targets, including nuclear hormone receptors and G-protein coupled receptors [27].
Validation studies demonstrate that approximately 94% of experimentally determined binding poses maintain stability during molecular dynamics simulations, confirming the accuracy of computational approaches for binding mode assessment [26]. Importantly, incorrect decoy poses exhibit significantly reduced stability, with 38-44% of false binding modes being eliminated through equilibrium molecular dynamics analysis [26].
Table 4: Molecular Dynamics Simulation Parameters
| Parameter | Typical Values | Purpose |
|---|---|---|
| Simulation Time | 50-100 ns | Binding stability assessment |
| Force Field | AMBER ff14SB | Protein-ligand interactions |
| Water Model | TIP3P | Solvation effects |
| Temperature | 310 K | Physiological conditions |
| Pressure | 1 atm | Membrane pressure |
| Integration Step | 2 fs | Computational efficiency |
| Cutoff Distance | 10 Å | Long-range interactions |
| Ensemble | NPT | Physiological ensemble |
Free energy perturbation calculations provide quantitative assessments of binding affinity, with successful predictions achieving accuracy within 1 kilocalorie per mole of experimental values [25]. These calculations employ thermodynamic integration methods to compute binding free energies, enabling direct comparison with experimental data and validation of computational models [25].